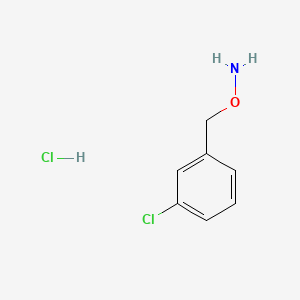

O-(m-Chlorobenzyl)hydroxylamine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

O-Benzylhydroxylamine hydrochloride is an effective reagent used to prepare α-hydroxybenzylamines from α-hydroxyketones . A direct preparation of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .Molecular Structure Analysis

The molecular structure of O-(m-Chlorobenzyl)hydroxylamine hydrochloride can be represented by the SMILES string Cl.NOCc1ccccc1 . The InChI representation is 1S/C7H9NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H .Chemical Reactions Analysis

O-Benzylhydroxylamines have been used as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions . This has emerged as an attractive approach for the synthesis of various organic molecules and pharmaceuticals .Physical And Chemical Properties Analysis

O-(m-Chlorobenzyl)hydroxylamine hydrochloride is a solid at room temperature. It has a molecular weight of 194.06 .Applications De Recherche Scientifique

Electroanalytical Sensing

Hydroxylamine, a principal raw ingredient in the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors, is a mutagenic and carcinogenic substance . O-(m-Chlorobenzyl)hydroxylamine hydrochloride can be used in electrochemical methods for monitoring hydroxylamine . These methods have the advantage of being portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods .

Manufacturing of Pharmaceuticals

As mentioned above, hydroxylamine is a key raw ingredient in the manufacturing of pharmaceuticals . O-(m-Chlorobenzyl)hydroxylamine hydrochloride, being a derivative of hydroxylamine, can potentially be used in the synthesis of certain pharmaceuticals.

Nuclear Fuel Production

Hydroxylamine is also used in the production of nuclear fuel . Therefore, O-(m-Chlorobenzyl)hydroxylamine hydrochloride could potentially be used in this field as well.

Semiconductor Manufacturing

In the semiconductor industry, hydroxylamine is used as a principal raw ingredient . O-(m-Chlorobenzyl)hydroxylamine hydrochloride, being a derivative of hydroxylamine, could potentially be used in the manufacturing process of semiconductors.

Environmental Monitoring

Given that hydroxylamine is a significant environmental contaminant , O-(m-Chlorobenzyl)hydroxylamine hydrochloride could potentially be used in environmental monitoring and contamination control.

Synthesis of Hydroxamate Derivatives

O-(m-Chlorobenzyl)hydroxylamine hydrochloride can be used in the synthesis of hydroxamate derivatives from a broad range of unactivated esters . This reaction takes place in minutes at −78 °C .

Mécanisme D'action

Target of Action

O-(m-Chlorobenzyl)hydroxylamine hydrochloride, also known as O-(3-Chlorobenzyl)hydroxylamine hydrochloride, is a chemical compound used in the synthesis of hydroxylamines

Mode of Action

It is known to be used as a reagent in the synthesis of hydroxylamines .

Biochemical Pathways

It is primarily used as a reagent in chemical synthesis .

Pharmacokinetics

As a chemical reagent, its bioavailability would depend on the specific context of its use .

Result of Action

It is primarily used as a reagent in the synthesis of hydroxylamines .

Action Environment

As a chemical reagent, its effectiveness and stability would likely depend on factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

Propriétés

IUPAC Name |

O-[(3-chlorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPCEIVCWGWHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952080 | |

| Record name | O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(m-Chlorobenzyl)hydroxylamine hydrochloride | |

CAS RN |

29605-78-5 | |

| Record name | Hydroxylamine, O-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29605-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(m-chlorobenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29605-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)